molecular formula C3H3F6NO B1273110 2-Aminohexafluoropropan-2-ol CAS No. 31253-34-6

2-Aminohexafluoropropan-2-ol

Cat. No. B1273110
CAS RN: 31253-34-6
M. Wt: 183.05 g/mol
InChI Key: KENSSLIXPGVLRV-UHFFFAOYSA-N
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Description

2-Aminohexafluoropropan-2-ol is a chemical compound with the molecular formula C3H3F6NO and a molecular weight of 183.05 . It is used for research and development purposes .


Synthesis Analysis

A recent paper discusses a novel synthesis of ethers of hydroxypyridines with hexafluoropropan-2-ol via diazotization of aminopyridines and aminoquinolines under acid-free conditions . This reaction is the first general route toward 2-, 3-, and 4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]pyridines .


Molecular Structure Analysis

The molecular structure of 2-Aminohexafluoropropan-2-ol is represented by the SMILES string FC(F)(F)C(N)(O)C(F)(F)F .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Aminohexafluoropropan-2-ol are not mentioned in the search results, reactive chemicals can release large amounts of energy under certain conditions . The rate of reaction and ability to control it are key factors in determining the reactivity of a chemical .

Scientific Research Applications

Polymer Synthesis

In material science, particularly in the synthesis of fluorinated polymers, 2-Aminohexafluoropropan-2-ol can be used. Fluorinated polymers are known for their chemical inertness, low surface energy, and exceptional weather resistance, making them suitable for applications like flexible electronics .

Industrial Uses

2-Aminohexafluoropropan-2-ol: is primarily used for research and development purposes within industrial settings. It’s not intended for medicinal, household, or other uses, highlighting its role in innovative industrial research .

Analytical Chemistry

In analytical chemistry, 2-Aminohexafluoropropan-2-ol may be used as a reagent or in the development of analytical methods. Its properties could be beneficial in techniques such as NMR, HPLC, LC-MS, and UPLC, contributing to the analysis of various substances .

Biochemistry Research

This compound is also relevant in biochemistry research, particularly in proteomics. It can be used to study proteins and peptides, which are fundamental to understanding biological processes and disease mechanisms .

Material Science

2-Aminohexafluoropropan-2-ol: is valuable in material science for the development of new materials with enhanced properties. Its fluorine content could contribute to creating materials with specific desired characteristics .

Safety and Hazards

2-Aminohexafluoropropan-2-ol is classified as a skin irritant (Category 2), an eye irritant (Category 2), and a specific target organ toxicant following single exposure (Category 3) . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

properties

IUPAC Name

2-amino-1,1,1,3,3,3-hexafluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F6NO/c4-2(5,6)1(10,11)3(7,8)9/h11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENSSLIXPGVLRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)(N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382093
Record name 2-Aminohexafluoropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminohexafluoropropan-2-ol

CAS RN

31253-34-6
Record name 2-Aminohexafluoropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Aminohexafluoroisopropanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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